N-Xantphos

描述

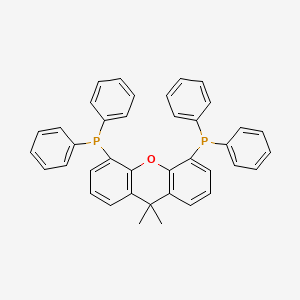

Structure

3D Structure

属性

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIUSPIQKWYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348350 | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161265-03-8 | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161265-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Xantphos Ligand: A Technical Guide to Properties, Bite Angle, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of transition metal catalysis, the design and selection of ligands are of paramount importance in dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, the Xantphos family has emerged as a privileged class, renowned for its wide bite angle and the remarkable catalytic activity it imparts. This technical guide provides an in-depth exploration of N-Xantphos (also known as NiXantphos or 4,5-Bis(diphenylphosphino)phenoxazine), a key member of the Xantphos family. We will delve into its core properties, with a particular focus on its defining structural feature—the bite angle—and present its applications in catalysis, supported by quantitative data and detailed experimental protocols.

Core Properties of this compound

This compound is a chelating aryldiphosphine ligand characterized by a phenoxazine (B87303) backbone, which distinguishes it from the more common Xantphos ligand that possesses a xanthene core. A significant feature of this compound is the presence of an N-H group, which allows for deprotonation under basic conditions. This property can lead to the formation of a heterobimetallic catalyst system, which has been shown to exhibit enhanced reactivity in certain cross-coupling reactions.[1]

| Property | Value |

| Chemical Name | 4,5-Bis(diphenylphosphino)phenoxazine |

| Synonyms | This compound, NiXantphos |

| CAS Number | 261733-18-0 |

| Molecular Formula | C₃₆H₂₇NOP₂ |

| Molecular Weight | 551.55 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 256-262 °C |

| Solubility | Soluble in many organic solvents |

The Bite Angle: A Defining Feature

The bite angle of a bidentate ligand is the P-M-P angle formed when the ligand chelates to a metal center. This geometric parameter is crucial as it significantly influences the steric and electronic environment around the metal, thereby affecting the stability of catalytic intermediates and the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

The Xantphos family of ligands is characterized by its wide bite angle, which is a consequence of the rigid heterocyclic backbone. These wide bite angles, typically in the range of 100-134 degrees, are believed to stabilize the catalytically active species and promote high selectivity in various reactions.[2] The "natural bite angle" is a calculated parameter that represents the preferred P-M-P angle based on the ligand's conformational preferences, independent of the metal's coordination geometry. For this compound, the intramolecular P-P distance has been determined by X-ray crystallography to be 4.255 Å, which is a key factor in determining its bite angle.

Catalytic Applications and Performance

This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and deprotonative cross-coupling reactions. Its performance is often superior to that of other phosphine ligands, particularly in challenging transformations involving unactivated aryl chlorides.

Deprotonative Cross-Coupling of Aryl Chlorides

A study by Walsh and co-workers demonstrated the superior performance of this compound in the palladium-catalyzed deprotonative cross-coupling of diarylmethanes with unactivated aryl chlorides at room temperature. The deprotonatable N-H moiety of this compound is proposed to be crucial for its high reactivity.

Table 1: Ligand Comparison in the Cross-Coupling of 4,4'-di-tert-butyldiphenylmethane with 1-chloro-4-(tert-butyl)benzene [1]

| Ligand | Yield (%) |

| This compound (NiXantphos) | 91 |

| N-Bn-NiXantphos | 1 |

| Xantphos | 0 |

| P(t-Bu)₃ | 2 |

| SPhos | 1 |

| DavePhos | 1 |

Reaction conditions: 10 mol % Pd(OAc)₂, 20 mol % ligand, 3 equiv. KN(SiMe₃)₂, THF, 24 °C.

The data clearly indicates that this compound is uniquely effective in this transformation, with its non-deprotonatable analogue (N-Bn-NiXantphos) and the parent Xantphos showing negligible activity.[1]

Experimental Protocols

Synthesis of this compound (4,5-Bis(diphenylphosphino)phenoxazine)

The synthesis of this compound can be achieved through a three-step procedure starting from commercially available materials. The general approach involves the synthesis of the phenoxazine core followed by a double directed ortho-lithiation and subsequent phosphinylation.

Materials:

-

Phenoxazine

-

n-Butyllithium (n-BuLi)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hexane, anhydrous

Procedure:

-

Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve phenoxazine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-BuLi in hexanes to the cooled solution while stirring. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Phosphinylation: Cool the reaction mixture back to -78 °C and slowly add chlorodiphenylphosphine. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

General Procedure for a Palladium-Catalyzed Deprotonative Cross-Coupling Reaction

The following is a representative experimental protocol for the this compound-ligated palladium-catalyzed deprotonative cross-coupling of a diarylmethane with an aryl chloride, based on the work of Walsh and co-workers.[1]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Diarylmethane

-

Aryl chloride

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and this compound to an oven-dried reaction vessel.

-

Reagent Addition: Add the diarylmethane, aryl chloride, and KHMDS to the reaction vessel.

-

Solvent Addition: Add anhydrous THF to the reaction vessel.

-

Reaction: Stir the reaction mixture at room temperature for the specified time, monitoring the progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Catalytic Cycle and Workflow Visualization

The catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or a deprotonative coupling, generally involves a sequence of oxidative addition, transmetalation (or deprotonation/metalation), and reductive elimination. The wide bite angle of the this compound ligand is believed to facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.

Caption: Generalized catalytic cycle for a Pd/N-Xantphos-catalyzed cross-coupling reaction.

Caption: A typical experimental workflow for a cross-coupling reaction using this compound.

Conclusion

This compound stands out as a highly effective and versatile ligand in the field of homogeneous catalysis. Its unique electronic and steric properties, largely governed by its wide bite angle and deprotonatable N-H moiety, enable challenging cross-coupling reactions with high efficiency and selectivity. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and applications of this compound is crucial for the rational design of robust and efficient catalytic systems. The provided experimental protocols and workflow diagrams serve as a practical guide for the implementation of this powerful ligand in the laboratory.

References

N-Xantphos: A Comprehensive Technical Guide to its Discovery, Development, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Xantphos, chemically known as 4,6-Bis(diphenylphosphino)phenoxazine, is a highly effective and versatile bidentate phosphine (B1218219) ligand. Its development has been a significant advancement in the field of catalysis, particularly for challenging cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, synthesis, and catalytic applications of this compound, with a focus on its role in palladium-catalyzed reactions. The unique structural and electronic properties of this compound, most notably its deprotonatable N-H moiety, have enabled unprecedented reactivity, especially in the coupling of unactivated aryl chlorides at room temperature.[1][2]

Physicochemical Properties

This compound is a yellow crystalline solid with a molecular weight of 551.55 g/mol .[3] Key physicochemical data are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₆H₂₇NOP₂ |

| Molecular Weight | 551.55 g/mol |

| Appearance | Yellow Crystalline Solid |

| Melting Point | 256-262 °C |

| CAS Number | 261733-18-0 |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been adapted from literature procedures.[3]

Experimental Protocol: Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (this compound)

This protocol outlines a general three-step synthesis adapted from established literature.

Step 1: Synthesis of 2-bromo-N-(2-bromophenyl)aniline

-

In a round-bottom flask, dissolve 2-bromoaniline (B46623) and 1-bromo-2-iodobenzene (B155775) in a suitable solvent such as toluene (B28343).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).

-

Add a base, such as sodium tert-butoxide.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture, and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain 2-bromo-N-(2-bromophenyl)aniline.

Step 2: Synthesis of Phenoxazine (B87303)

-

In a suitable reaction vessel, dissolve 2-bromo-N-(2-bromophenyl)aniline in a high-boiling point solvent like N,N-dimethylformamide (DMF).

-

Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

-

Heat the mixture to a high temperature (e.g., 150-180 °C) under an inert atmosphere.

-

Monitor the cyclization reaction.

-

After completion, cool the reaction and perform a work-up to isolate the crude phenoxazine.

-

Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (this compound)

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve phenoxazine in dry, degassed tetrahydrofuran (B95107) (THF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as n-butyllithium, to deprotonate the phenoxazine at the 4 and 6 positions.

-

Stir the reaction mixture at low temperature for a specified time.

-

Slowly add chlorodiphenylphosphine (B86185) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound as a yellow solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.[3]

| Spectroscopic Data |

| ¹H NMR (600 MHz, CDCl₃, δ, p.p.m) : 5.16 (s, 1H; NH), 5.97 (d, 2H; J(H,H) = 6.4 Hz,), 6.34 (bd, 2H;J(H,H) = 7.3 Hz,), 6.58 (t, 2H J(H,H) = 7.7 Hz), 7.17–7.23 (bs, 20H).[3] |

| ¹³C NMR (600 MHz, CDCl₃, δ, p.p.m) : 113.7(CH), 123.7(CH), 125.8(CH), 128.1(CH), 128.2(CH), 128.3(C), 128.3 (C), 131.3(bs,CN), 133.9(CH), 134.0(C), 136.7 (C).[3] |

| ³¹P NMR (600 MHz, CDCl₃, δ, p.p.m) : -19.0.[3] |

| FTIR (cm⁻¹) : 3408(w), (NH), 1565(s), 1452(s), 1398(s), 1286, CN,1256(m), 1206(m), 1090(m), 766(m), 739(m), (NH), 723(m), 690(s).[3] |

Catalytic Applications of this compound

This compound has demonstrated exceptional performance as a ligand in various palladium-catalyzed cross-coupling reactions. Its deprotonatable nature is key to its enhanced catalytic activity, particularly in the challenging activation of aryl chlorides.[1][2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of this compound as a ligand has enabled the efficient coupling of aryl chlorides with various amines under mild conditions.[4]

This protocol is a general procedure and may require optimization for specific substrates.

-

In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), this compound, and a strong base (e.g., sodium tert-butoxide).

-

Add the aryl chloride and the amine to the tube.

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and bring it out of the glovebox.

-

Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using a Pd/N-Xantphos catalytic system.

| Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 94 |

| Chlorobenzene | Aniline | K₃PO₄ | Dioxane | 100 | 85 |

| 1-Chloro-4-nitrobenzene | Piperidine | Cs₂CO₃ | Toluene | 80 | 92 |

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While less documented for this compound specifically, related Xantphos-type ligands have shown high efficacy. The principles can be extended to this compound for the coupling of aryl chlorides with boronic acids.[5]

This protocol provides a general guideline for the Suzuki-Miyaura coupling.

-

To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), this compound, and a base (e.g., K₂CO₃ or K₃PO₄).

-

Add the aryl chloride and the arylboronic acid.

-

Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction, and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

The following table presents typical yields for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid using a Pd/N-Xantphos system.

| Aryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 91 |

| 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 88 |

| 1-Chloro-4-fluorobenzene | Phenylboronic acid | CsF | Toluene | 110 | 95 |

Mechanistic Insights and Catalytic Cycle

The enhanced reactivity of the Pd/N-Xantphos system, particularly with aryl chlorides, is attributed to the deprotonation of the N-H group of the ligand under basic conditions. This deprotonation increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride, which is often the rate-limiting step.[2][6]

Catalytic Cycle of Pd/N-Xantphos in Buchwald-Hartwig Amination

The proposed catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride is depicted below.

References

- 1. NiXantphos: a deprotonatable ligand for room-temperature palladium-catalyzed cross-couplings of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogues of N-Xantphos: A Technical Guide to Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogues of the N-Xantphos ligand, a class of electron-rich and sterically demanding diphosphine ligands. These ligands have garnered significant attention in the field of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, due to their unique ability to facilitate challenging transformations under mild conditions. This document details their synthesis, comparative catalytic performance, and the mechanistic intricacies that underpin their enhanced reactivity.

Introduction to this compound and its Analogues

Xantphos (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is a well-established, wide bite-angle diphosphine ligand renowned for its efficacy in various catalytic reactions.[1] Structural modification of the xanthene backbone, particularly at the 10-position, has given rise to a family of this compound analogues. Among these, NiXantphos (4,6-bis(diphenylphosphino)-10H-phenoxazine) and its derivatives have emerged as exceptionally potent ligands.[2][3] The key structural distinction of NiXantphos is the replacement of the CMe₂ group in the xanthene backbone with an N-H moiety.[4] This seemingly subtle change has profound implications for the ligand's electronic properties and its role in catalysis. The acidity of the N-H proton (pKa ≈ 22 in DMSO) allows for deprotonation under basic reaction conditions, generating a highly electron-donating anionic ligand that can significantly enhance the catalytic activity of the metal center.[5][6]

This guide will focus on the synthesis and catalytic applications of key this compound analogues, with a particular emphasis on NiXantphos and its N-substituted derivatives, highlighting their superior performance in challenging cross-coupling reactions compared to the parent Xantphos ligand.

Synthesis of this compound Analogues

The synthesis of this compound (also referred to as NiXantphos in some literature) and its N-substituted analogues typically involves the construction of the phenoxazine (B87303) core followed by phosphination.

General Synthesis of 4,6-Bis(diphenylphosphino)phenoxazine (B122200) (NiXantphos)

A common route to NiXantphos involves the lithiation of a phenoxazine precursor followed by quenching with chlorodiphenylphosphine. While a detailed, step-by-step experimental protocol for the synthesis of the parent 4,6-bis(diphenylphosphino)phenoxazine is not explicitly detailed in the provided search results, the synthesis of N-substituted analogues provides a clear template for the necessary synthetic transformations.

Experimental Protocol: Synthesis of N-(4-styrylmethyl)-4,5-bis(diphenylphosphino)phenoxazine

This protocol describes the synthesis of an N-substituted NiXantphos analogue, demonstrating the key steps of N-functionalization.[4]

Materials:

-

4,5-bis(diphenylphosphino)phenoxazine (NiXantphos)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

4-chloromethylstyrene

-

Cyclohexane (B81311), degassed

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4,5-bis(diphenylphosphino)phenoxazine (0.500 g, 0.907 mmol) in anhydrous DMF (5 mL), add a solution of NaH (44 mg, 1.83 mmol) in DMF (5 mL) under an inert atmosphere.

-

Heat the resulting mixture at 70 °C for 1.5 hours.

-

Cool the reaction mixture to room temperature.

-

Add 4-chloromethylstyrene (277 mg, 1.82 mmol) to the mixture.

-

Heat the reaction at 60 °C for 18 hours.

-

After cooling, filter the solution to remove excess NaH.

-

Evaporate the solvent under reduced pressure.

-

Wash the solid residue with degassed cyclohexane and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the pure product as a white solid (460 mg, 76% yield).[4]

Catalytic Applications and Performance Data

This compound analogues, particularly NiXantphos, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, most notably in the Buchwald-Hartwig amination and C-C bond-forming reactions involving unactivated aryl chlorides.[5][6] The enhanced reactivity is attributed to the formation of a deprotonated, anionic ligand under basic conditions, which increases the electron density at the palladium center and facilitates the oxidative addition of challenging substrates like aryl chlorides at room temperature.[5]

Buchwald-Hartwig Amination of Aryl Chlorides

The Pd/NiXantphos system has proven to be highly effective for the amination of unactivated aryl chlorides, a transformation that is often challenging with traditional catalyst systems.[6][7]

Table 1: Comparison of Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) and Morpholine (B109124)

| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NiXantphos | 0.05 | 100 | 2 | 98 |

| 2 | Xantphos | 1.0 | 100 | 12 | 25 |

| 3 | XPhos | 1.0 | 100 | 4 | 95 |

| 4 | SPhos | 1.0 | 100 | 4 | 92 |

Reaction conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (as specified), ligand, toluene, specified temperature and time. Data compiled and adapted from multiple sources for comparative purposes.[6][8]

The data clearly indicates the superior activity of the NiXantphos-based catalyst, achieving a high yield with significantly lower catalyst loading compared to Xantphos.

Deprotonative Cross-Coupling Process (DCCP) with Aryl Chlorides

A key application where NiXantphos excels is in the deprotonative cross-coupling of weakly acidic C-H bonds with aryl chlorides at room temperature.[5]

Table 2: Ligand Comparison in the DCCP of Diphenylmethane with 1-tert-butyl-4-chlorobenzene (B1583815)

| Entry | Ligand | Pd Precursor (mol %) | Base | Temperature (°C) | Yield (%) |

| 1 | NiXantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | 91 |

| 2 | N-Bn-NiXantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | <2 |

| 3 | Xantphos | Pd(OAc)₂ (10) | KN(SiMe₃)₂ | 24 | 0 |

Reaction conditions: Diphenylmethane (1.2 equiv), 1-tert-butyl-4-chlorobenzene (1.0 equiv), ligand (12 mol %), Pd precursor, base (1.5 equiv), THF, 24 °C. Yields determined by HPLC assay.[5]

These results underscore the critical role of the deprotonatable N-H group in NiXantphos for catalytic activity at room temperature. The N-benzylated analogue (N-Bn-NiXantphos), which cannot be deprotonated, and Xantphos are ineffective under these conditions.[5]

Mechanistic Insights and Visualizations

The enhanced reactivity of the Pd-NiXantphos catalyst system stems from the in situ formation of a heterobimetallic complex upon deprotonation of the ligand. This anionic ligand increases the electron density on the palladium center, promoting the often rate-limiting oxidative addition of the aryl chloride.

Catalytic Cycle for Buchwald-Hartwig Amination

The proposed catalytic cycle for the Buchwald-Hartwig amination using a Pd/NiXantphos catalyst is depicted below. The cycle highlights the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Proposed catalytic cycle for the Pd/N-Xantphos catalyzed Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening

The process of identifying the optimal ligand for a specific catalytic transformation often involves a systematic screening of a library of ligands. The following workflow illustrates this process.

Caption: A generalized workflow for ligand screening in catalysis development.

Conclusion

The structural analogues of this compound, particularly NiXantphos, represent a significant advancement in the design of high-performance ligands for palladium-catalyzed cross-coupling reactions. The presence of a deprotonatable N-H group in the ligand backbone is a key design feature that enables the formation of highly active, anionic catalyst species. This leads to remarkable catalytic efficiency, especially in challenging reactions such as the coupling of unactivated aryl chlorides at room temperature. The detailed synthetic protocols and comparative performance data presented in this guide provide a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development, facilitating the adoption and further exploration of this powerful class of ligands.

References

- 1. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides [ouci.dntb.gov.ua]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Mechanism of N-Xantphos in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Xantphos, a phenoxazine-based analogue of the widely-used Xantphos ligand, has emerged as a highly effective ligand for challenging cross-coupling reactions. Its unique mechanism of action, centered on a deprotonatable N-H moiety, allows for the formation of a more electron-rich, anionic ligand under basic conditions. This "turns on" the catalytic activity of metal centers, particularly palladium, enabling efficient transformations of historically difficult substrates such as unactivated aryl chlorides at room temperature. This guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to this compound

This compound, chemically known as 4,5-Bis(diphenylphosphino)phenoxazine, is a bidentate phosphine (B1218219) ligand structurally related to the Xantphos family.[1][2] The defining feature of this compound is the substitution of the 9,9-dimethylxanthene (B1361183) backbone's central C(CH₃)₂ group with a nitrogen-hydrogen (N-H) group.[1] This seemingly subtle modification imparts a profound mechanistic advantage.

Like its parent, Xantphos, this compound possesses a rigid backbone that enforces a large phosphorus-metal-phosphorus (P-M-P) bite angle, a feature known to promote stability and influence reactivity in catalytic cycles.[3][4] However, the acidic N-H proton allows this compound to act as a "deprotonatable" or "protic" ligand, a characteristic that is central to its enhanced catalytic activity.[2][5] It has proven to be a superior ligand in several palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination of unactivated aryl chlorides, where it facilitates high yields at remarkably low catalyst loadings.[6][7]

Core Mechanism of Action: The Deprotonation-Activation Hypothesis

The enhanced catalytic performance of this compound is attributed to a "deprotonation-activation" mechanism. Under the basic conditions typical of cross-coupling reactions, the N-H proton is removed to generate a potent, anionic form of the ligand.[5]

Key Mechanistic Steps:

-

Ligand Deprotonation: In the presence of a suitable base (e.g., KN(SiMe₃)₂, NaOtBu), the N-H moiety of this compound is deprotonated. This transforms the neutral ligand into an anionic, amido-type ligand.

-

Formation of an Electron-Rich Catalyst: The resulting anionic this compound coordinates to the palladium(0) center. The negative charge on the ligand backbone significantly increases its electron-donating ability, creating a highly electron-rich L-Pd(0) complex.

-

Facilitated Oxidative Addition: This electron-rich catalyst is "turned on" and is much more reactive towards the oxidative addition of challenging, electron-rich, or sterically hindered substrates like unactivated aryl chlorides. This is often the rate-limiting step in cross-coupling cycles, and its acceleration is key to the ligand's success.[5]

In contrast, neutral ligands like Xantphos or N-benzylated this compound (which cannot be deprotonated) form less electron-rich palladium complexes. These species are considered to be in the "turn off" state for difficult couplings at room temperature, as they are not sufficiently reactive to readily undergo oxidative addition with substrates like chlorobenzene.[5]

Once the active catalyst is formed, it enters a standard catalytic cycle, such as the Buchwald-Hartwig amination cycle. The enhanced reactivity of the initial oxidative addition step drives the entire process forward, even with substrates that are unreactive with conventional catalysts.

Performance in Catalysis: Quantitative Data

The practical impact of the this compound mechanism is evident in its superior performance compared to non-deprotonatable analogues. The data below, compiled from studies on palladium-catalyzed cross-coupling reactions, demonstrates the critical role of the N-H group.

Table 1: Comparison of Ligands in the Cross-Coupling of Diphenylmethane with 4-chloro-tert-butylbenzene. [5]

| Ligand | Catalyst System | Temperature (°C) | Assay Yield (%) |

| This compound | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | 91 |

| N-Bn-N-Xantphos¹ | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | <2 |

| Xantphos | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 24 | 0 |

| Xantphos | Pd(OAc)₂ / Ligand + KN(SiMe₃)₂ | 80 | 0 |

¹ N-Bn-N-Xantphos is an N-benzylated analogue that cannot be deprotonated.

Table 2: Buchwald-Hartwig Amination of Unactivated Aryl Chlorides with this compound. [6]

| Aryl Chloride | Amine | Pd Loading (mol%) | Yield (%) |

| Chlorobenzene | Morpholine (B109124) | 0.05 | 95 |

| 4-Chlorotoluene (B122035) | Morpholine | 0.05 | 96 |

| 4-Chloroanisole | Morpholine | 0.05 | 94 |

| 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | 0.5 | 91 |

| 2-Chlorotoluene | Aniline | 0.5 | 85 |

As the data shows, this compound facilitates excellent yields under mild conditions where Xantphos and its non-deprotonatable N-Bn analogue fail completely.[5] This provides strong evidence for the proposed deprotonation-activation mechanism. Furthermore, the ligand enables highly efficient amination of various unactivated aryl chlorides at catalyst loadings as low as 500 ppm (0.05 mol%).[6]

Experimental Protocols

The following is a representative protocol for a palladium-catalyzed Buchwald-Hartwig amination using this compound, adapted from established methodologies.[6][8]

Reaction: Coupling of 4-Chlorotoluene with Morpholine.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

4-Chlorotoluene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343) (anhydrous)

Procedure:

-

Catalyst Pre-formation: In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.005 mmol, 1 mol%) and this compound (0.006 mmol, 1.2 mol%). Anhydrous toluene (1 mL) is added, and the mixture is stirred at room temperature for 15 minutes.

-

Reagent Addition: To the catalyst mixture, add sodium tert-butoxide (0.7 mmol, 1.4 equiv.), 4-chlorotoluene (0.5 mmol, 1.0 equiv.), and morpholine (0.6 mmol, 1.2 equiv.).

-

Reaction: The Schlenk tube is sealed, removed from the glovebox, and placed in a pre-heated oil bath at 100 °C. The reaction is stirred for the designated time (e.g., 2-12 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-(p-tolyl)morpholine.

Conclusion

The mechanism of action of this compound in catalysis is a prime example of rational ligand design. By incorporating a deprotonatable N-H group into the classic Xantphos framework, a powerful activation mechanism is introduced. The formation of an anionic, electron-rich ligand under basic conditions creates a highly potent catalyst capable of activating challenging substrates like unactivated aryl chlorides at mild temperatures. This "deprotonation-activation" strategy distinguishes this compound from its predecessors and provides a robust tool for chemists in the pharmaceutical and fine chemical industries to construct C-N bonds with greater efficiency and scope.

References

- 1. Synthesis of Nixantphos Core-Functionalized Amphiphilic Nanoreactors and Application to Rhodium-Catalyzed Aqueous Biphasic 1-Octene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N -XantPhos 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Xantphos - Wikipedia [en.wikipedia.org]

- 4. Wide bite angle diphosphines: xantphos ligands in transition metal complexes and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

N-Xantphos: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

N-Xantphos, a bulky and electron-rich bisphosphine ligand, has emerged as a critical component in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a phenoxazine (B87303) backbone, imparts distinct steric and electronic properties that influence the stability and reactivity of its metal complexes. Understanding the stability of this compound and its potential decomposition pathways is paramount for reaction optimization, catalyst longevity, and the development of robust and reproducible synthetic methodologies. This guide provides an in-depth technical overview of the current understanding of this compound stability and decomposition.

Stability of this compound and its Metal Complexes

This compound and its palladium precatalysts are generally characterized as being stable to air and moisture, which facilitates their handling and storage. The fourth-generation (G4) Buchwald precatalyst incorporating this compound is noted for its air, moisture, and thermal stability, as well as good solubility in common organic solvents.[1]

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. Commercial suppliers recommend storing the solid ligand at 2-8°C.[2][3] Stock solutions of the related Xantphos ligand are recommended to be stored at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4] Similar precautions should be considered for this compound solutions to minimize degradation.

Thermal Stability

Oxidative Stability

This compound is reported to have greater air and oxidative stability compared to many sensitive alkylphosphines.[7] However, like other phosphine (B1218219) ligands, it is susceptible to oxidation, particularly in solution and over extended periods. The primary oxidation products are the corresponding phosphine oxides. For the closely related Xantphos, oxidation leads to the formation of Xantphos mono-oxide and subsequently Xantphos bis-oxide.[8] It is reasonable to assume a similar oxidative degradation pathway for this compound. Interestingly, the mono-oxidation of a bis-phosphine ligand has been shown to be a critical step in the activation of a Pd/Xantphos catalyst in a C-H functionalization reaction, with the resulting mono-oxide acting as a hemilabile, bidentate ligand.[9]

Decomposition Pathways

Several potential decomposition pathways can affect the stability and performance of this compound in catalytic systems. These include oxidation, the formation of inactive catalyst species, and potential cleavage of the ligand backbone.

Oxidation to Phosphine Oxides

The most common decomposition pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This process is often facilitated by air, residual peroxides in solvents, or certain reaction conditions.

Caption: Proposed oxidative decomposition pathway of this compound.

Formation of Inactive Bis-ligated Species

In palladium-catalyzed reactions, an excess of a bidentate phosphine ligand can lead to the formation of a bis-ligated Pd(0) species, such as Pd(Xantphos)₂.[10][11] These species are often less catalytically active due to their coordinative saturation and, in the case of Pd(Xantphos)₂, poor solubility.[10][11] The dissociation of a ligand to generate the active monoligated Pd(0) species can be the rate-limiting step.[11] A similar equilibrium is expected for this compound.

Caption: Equilibrium between active and inactive palladium species.

P-C Bond Cleavage

A more severe degradation pathway involves the cleavage of the phosphorus-carbon bonds within the ligand backbone. This has been observed in stoichiometric oxidative addition studies with related chelating bisphosphine ligands.[12] While not directly reported for this compound, this pathway could be a possibility under harsh reaction conditions, leading to the irreversible destruction of the ligand and catalyst deactivation.

N-Arylation of the Phenoxazine Backbone

A potential decomposition pathway specific to this compound is the N-arylation of the phenoxazine nitrogen. However, studies have shown that under deprotonative cross-coupling process (DCCP) conditions where the ligand is deprotonated to form "NiXantphos", N-arylation is not observed.[7] In a ligand recovery experiment after a cross-coupling reaction, 80% of the this compound was recovered unchanged, with no N-arylated product detected. This suggests that the deprotonated nitrogen is not susceptible to arylation under these conditions.

Quantitative Data on Stability

Quantitative kinetic data on the decomposition of this compound is scarce in the literature. The available information is largely qualitative, focusing on the general stability of the ligand and its precatalysts under typical laboratory conditions.

Table 1: Summary of this compound and Analogue Stability

| Ligand/Complex | Condition | Observation | Reference |

| This compound | Solid, 2-8°C | Recommended storage temperature. | [2][3] |

| This compound Pd G3/G4 | Ambient | Air, moisture, and thermally stable. | [1][5] |

| Xantphos | Solution, Air | Oxidizes to mono- and bis-oxides. | [8] |

| Pd(Xantphos)₂ | Solution | Poorly soluble and catalytically less active. | [10][11] |

| Deprotonated this compound | Cross-coupling conditions | No N-arylation observed. | [7] |

| Related Phosphine Complexes | Harsh conditions | Potential for P-C bond cleavage. | [12] |

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not detailed in the literature, standard methods for evaluating phosphine ligand stability can be adapted.

General Protocol for Monitoring Ligand Decomposition by ³¹P NMR Spectroscopy

This protocol provides a general workflow for monitoring the stability of this compound under specific conditions (e.g., thermal stress, in the presence of an oxidant, or in different solvents).

1. Sample Preparation:

-

In an inert atmosphere (glovebox or Schlenk line), prepare a solution of this compound of known concentration in the desired deuterated solvent.

-

An internal standard with a distinct ³¹P NMR signal can be added for quantitative analysis.

-

For oxidative stability studies, a known amount of an oxidizing agent (e.g., AIBN, H₂O₂) can be added.

-

For thermal stability studies, the sample is prepared in a sealed NMR tube suitable for heating.

2. NMR Analysis:

-

Acquire an initial ³¹P NMR spectrum at time zero.

-

For thermal stability, heat the sample to the desired temperature in the NMR probe or an external heating block and acquire spectra at regular intervals.

-

For oxidative or solvent stability, store the sample under the desired conditions and acquire spectra at regular time points.

3. Data Analysis:

-

Monitor the decrease in the intensity of the this compound signal and the appearance of new signals corresponding to decomposition products (e.g., phosphine oxides).

-

The relative integration of the signals can be used to quantify the extent of decomposition over time.

Caption: Workflow for assessing this compound stability via ³¹P NMR.

Identification of Decomposition Products by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying decomposition products.

1. Sample Preparation:

-

Prepare a solution of this compound and subject it to the desired degradation conditions (e.g., prolonged exposure to air, heating).

2. Mass Spectrometry Analysis:

-

Directly infuse the solution into the ESI-MS or analyze via LC-MS.

-

Acquire mass spectra in both positive and negative ion modes.

3. Data Analysis:

-

Identify the molecular ions corresponding to this compound and its potential degradation products (e.g., mono- and bis-oxides, fragments from P-C bond cleavage).

-

High-resolution mass spectrometry can provide exact mass measurements to aid in the elemental composition determination of the degradation products.

Conclusion

This compound is a robust and versatile ligand that has demonstrated significant utility in catalysis. Its general stability to air, moisture, and heat facilitates its practical application. However, like all phosphine ligands, it is susceptible to decomposition, primarily through oxidation. The formation of inactive bis-ligated palladium species can also temper its catalytic efficacy. A key stability feature of this compound is the resistance of its deprotonated form to N-arylation. While detailed quantitative data on its decomposition kinetics are still needed, the information available allows researchers to employ this compound effectively by adhering to appropriate storage and handling procedures and by being mindful of potential deactivation pathways during reaction development. Further research into the precise mechanisms and kinetics of this compound decomposition will undoubtedly contribute to the design of even more stable and efficient catalytic systems.

References

- 1. Synthesis, characterization, thermal, electrochemical, and DFT studies of mononuclear cyclopalladated complexes containing bidentate phosphine ligands and their biological evaluation as antioxidant and antibacterial agents [comptes-rendus.academie-sciences.fr]

- 2. rsc.org [rsc.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Collection - New Insights into Xantphos/Pd-Catalyzed CâN Bond Forming Reactions:â A Structural and Kinetic Study - Organometallics - Figshare [figshare.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cenmed.com [cenmed.com]

- 12. Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of N-Xantphos in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-Xantphos (4,6-Bis(diphenylphosphino)phenoxazine), a key bidentate phosphine (B1218219) ligand in modern catalysis. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on presenting the available qualitative information and provides a detailed experimental protocol for researchers to determine solubility in their specific solvent systems. Furthermore, a representative catalytic cycle where this compound is employed is visualized to provide context for its application.

Qualitative Solubility of this compound and Related Compounds

This compound and similar phosphine ligands are generally characterized by their good solubility in common organic solvents, a critical property for their application in homogeneous catalysis. However, specific quantitative data is scarce and, in some cases, contradictory. The following table summarizes the available qualitative solubility information for this compound and the closely related compound, Xantphos.

| Compound/Complex | Solvent/Solvent Class | Solubility Description | Source |

| This compound | Water | Miscible | [1][2] |

| This compound Pd G4 Precatalyst | Common Organic Solvents | Good solubility | [3] |

| Pd(NiXantphos)₂ | Common Organic Solvents | Insoluble | [4] |

| Xantphos | Organic Solvents | Soluble | [5][6] |

Note: The description of this compound as "miscible with water" from some chemical suppliers is highly anomalous for its structure and should be treated with caution. It is more likely that it has very low solubility in aqueous media, consistent with typical large organophosphorus compounds.

Experimental Protocol: Gravimetric Determination of Solubility

To empower researchers to ascertain the solubility of this compound in their specific solvents of interest, a detailed gravimetric method is provided below. This method is a fundamental and accurate technique for determining the solubility of a solid in a liquid.[7][8][9][10][11][12][13][14]

Objective:

To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) in g/L.

Materials:

-

This compound

-

Selected organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (Teflon®, 0.2 µm)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed, which will be visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 2 mL).

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry glass vial. Record the exact volume of the solution transferred.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen) followed by drying in a vacuum desiccator.

-

Continue drying until a constant weight of the solid residue (this compound) is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable margin (e.g., ±0.0002 g).

-

-

Calculation of Solubility:

-

Record the final weight of the vial containing the dried this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility is then calculated using the following formula:

Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solution transferred (L))

-

Visualization of a Representative Application

This compound is a prominent ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the generally accepted catalytic cycle for this reaction, highlighting the role of the palladium-N-Xantphos complex.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the active Pd(0) complex, stabilized by the bidentate this compound ligand (L₂).[15][16][17] This complex undergoes oxidative addition with an aryl halide (R¹-X).[15][16][17] The resulting Pd(II) intermediate then undergoes transmetalation with an organoboron reagent (R²-B(OR)₂) in the presence of a base.[15][16] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired cross-coupled product (R¹-R²) and regenerates the active Pd(0) catalyst, which re-enters the cycle.[16]

References

- 1. lookchem.com [lookchem.com]

- 2. 4,6-BIS(DIPHENYLPHOSPHINO)PHENOXAZINE | 261733-18-0 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Xantphos - Wikipedia [en.wikipedia.org]

- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry of N-Xantphos with Palladium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Among the plethora of ligands designed to fine-tune the reactivity of transition metal catalysts, N-Xantphos has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties, stemming from the phenoxazine (B87303) backbone, impart remarkable activity and selectivity in a variety of transformations, most notably in C-N bond formation reactions such as the Buchwald-Hartwig amination. This guide provides a comprehensive overview of the coordination chemistry of this compound with palladium, detailing the synthesis of relevant complexes, their structural features, and their application in catalysis, supported by experimental protocols and mechanistic insights.

Core Concepts: The this compound Ligand

This compound, chemically known as 4,5-Bis(diphenylphosphino)-10H-phenoxazine, is a bidentate phosphine (B1218219) ligand that shares the rigid xanthene-type backbone of its well-known analogue, Xantphos. However, the presence of a secondary amine within the phenoxazine core introduces a key feature: the ability to be deprotonated under basic reaction conditions. This deprotonation generates a powerful electron-donating amide moiety that can significantly influence the electronic properties of the palladium center, leading to enhanced catalytic activity, particularly in the challenging activation of aryl chlorides.[1][2]

Synthesis of Palladium-N-Xantphos Complexes

The preparation of palladium complexes bearing the this compound ligand can be achieved through several synthetic routes. A common approach involves the reaction of a suitable palladium(II) precursor, such as Pd(OAc)₂ or PdCl₂, with the this compound ligand. Alternatively, pre-catalysts, like the G3 and G4 Buchwald precatalysts incorporating this compound, are commercially available and offer a convenient and highly active source of the catalytic species.[3]

Experimental Protocol: Synthesis of (this compound)PdCl₂ (Representative)

This protocol is a representative procedure adapted from the synthesis of analogous Xantphos complexes and general knowledge of palladium coordination chemistry.[4]

Materials:

-

This compound (1.0 eq)

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk flask with this compound and PdCl₂(MeCN)₂.

-

Add the anhydrous, degassed solvent via cannula.

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the shift of the free ligand signal to a coordinated signal.

-

Upon completion of the reaction (typically after several hours), the product may precipitate from the solution. If not, the solvent can be partially removed under vacuum to induce precipitation.

-

Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold solvent, and dry under vacuum.

Structural Characterization and Quantitative Data

The coordination of this compound to palladium has been extensively studied, with X-ray crystallography providing detailed insights into the geometry of the resulting complexes. In its neutral form, this compound typically acts as a bidentate ligand, coordinating to the palladium center through its two phosphorus atoms. A key structural feature of palladium complexes with Xantphos-type ligands is their wide P-Pd-P bite angle, which is a direct consequence of the rigid backbone.

Upon deprotonation of the phenoxazine N-H group, the resulting anionic ligand can exhibit different coordination modes, potentially involving the nitrogen atom in bonding to the palladium or a secondary metal cation from the base. This deprotonation has been shown to be crucial for the enhanced reactivity of the catalyst system.[1][2]

| Parameter | Value | Complex | Reference |

| Bond Lengths (Å) | |||

| Pd-P1 | 2.338(1) | (this compound)Pd(Ph)(Cl) | [2] |

| Pd-P2 | 2.324(1) | (this compound)Pd(Ph)(Cl) | [2] |

| Pd-Cl | 2.393(1) | (this compound)Pd(Ph)(Cl) | [2] |

| Pd-C1 | 2.029(4) | (this compound)Pd(Ph)(Cl) | [2] |

| Bond Angles (°) | |||

| P1-Pd-P2 | 108.73(4) | (this compound)Pd(Ph)(Cl) | [2] |

| P1-Pd-Cl | 91.56(4) | (this compound)Pd(Ph)(Cl) | [2] |

| P2-Pd-Cl | 159.69(4) | (this compound)Pd(Ph)(Cl) | [2] |

| P1-Pd-C1 | 162.7(1) | (this compound)Pd(Ph)(Cl) | [2] |

| P2-Pd-C1 | 88.5(1) | (this compound)Pd(Ph)(Cl) | [2] |

| Cl-Pd-C1 | 89.9(1) | (this compound)Pd(Ph)(Cl) | [2] |

Application in Catalysis: The Buchwald-Hartwig Amination

Palladium complexes of this compound have demonstrated exceptional performance in a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. However, their most significant impact has been in the Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds. The use of this compound allows for the coupling of a wide variety of amines with aryl halides, including challenging substrates like electron-rich and sterically hindered aryl chlorides, often at room temperature.[1][5]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride (Representative)

This protocol is a general procedure adapted from literature examples of Buchwald-Hartwig aminations using similar catalyst systems.[6]

Materials:

-

Aryl chloride (1.0 eq)

-

Amine (1.2 eq)

-

Strong base (e.g., sodium tert-butoxide, NaOtBu) (1.4 eq)

-

Palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst) (0.5-2 mol% Pd)

-

This compound ligand (1-4 mol%)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

-

Reaction vessel (e.g., Schlenk tube or vial)

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium source, this compound ligand, and base to the reaction vessel.

-

Add the aryl chloride and the amine to the vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and place it on the heating plate with stirring.

-

Heat the reaction to the desired temperature (can range from room temperature to elevated temperatures depending on the substrates) and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination using a Pd/N-Xantphos catalyst is generally understood to proceed through a series of well-defined steps. The deprotonation of the this compound ligand under basic conditions is thought to be a key step in generating a highly active, electron-rich Pd(0) species.

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Workflow for Catalyst Preparation and Use

Caption: General workflow for the preparation and use of a Pd/N-Xantphos catalyst.

Conclusion

The coordination chemistry of this compound with palladium has provided a powerful platform for the development of highly active and selective catalysts for cross-coupling reactions. The unique deprotonatable nature of the this compound ligand allows for the modulation of the electronic properties of the palladium center, enabling challenging transformations under mild conditions. This guide has provided a technical overview of the synthesis, structure, and catalytic applications of palladium-N-Xantphos complexes, offering valuable insights and practical protocols for researchers in academia and industry. The continued exploration of this and related ligand architectures promises to further expand the capabilities of palladium catalysis in the synthesis of complex molecules that are vital to drug discovery and development.

References

- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Pd G3 95 1602922-03-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of Novel Substituted N-Xantphos Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and catalytic applications of novel substituted N-Xantphos derivatives. This compound, or 4,5-bis(diphenylphosphino)phenoxazine (also known as Nixantphos), is a versatile ligand scaffold that has garnered significant attention in the field of homogeneous catalysis. Its unique electronic and steric properties, particularly the deprotonatable N-H moiety, offer a valuable handle for synthetic modification, allowing for the fine-tuning of the ligand's performance in various catalytic transformations. This guide details the synthesis of the parent this compound ligand and its subsequent functionalization at the nitrogen atom, presenting key quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it visualizes key synthetic workflows and catalytic cycles using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes.

Introduction to this compound and its Derivatives

This compound is a chelating aryldiphosphine ligand featuring a phenoxazine (B87303) backbone. This structure imparts a well-defined bite angle and electronic properties that are highly effective in stabilizing transition metal catalysts. A key feature of this compound is the presence of a secondary amine (N-H) group within the phenoxazine core. This N-H bond can be deprotonated under basic conditions, leading to a ligand with enhanced electron-donating properties and the potential for cooperative effects in catalysis.[1] The ability to readily functionalize this nitrogen atom allows for the synthesis of a diverse library of N-substituted derivatives, enabling the systematic investigation of ligand effects on catalytic activity and selectivity. These derivatives have shown exceptional performance in a range of cross-coupling reactions, including those involving challenging substrates like aryl chlorides.[2][3]

Synthesis of this compound (Nixantphos)

The parent ligand, 4,5-bis(diphenylphosphino)phenoxazine, serves as the crucial starting material for all N-substituted derivatives. Its synthesis is typically achieved through a multi-step procedure.

Experimental Protocol: Synthesis of 4,5-bis(diphenylphosphino)phenoxazine

This protocol is adapted from literature procedures.[4]

Materials:

-

Phenoxazine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (B86185) (Ph₂PCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Lithiation: To a solution of phenoxazine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add TMEDA. Cool the mixture to 0 °C and slowly add n-butyllithium. Allow the reaction to stir at room temperature for several hours to ensure complete dilithiation.

-

Phosphinylation: Cool the resulting deep-colored solution to -78 °C. Slowly add a solution of chlorodiphenylphosphine in anhydrous THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction with degassed water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford 4,5-bis(diphenylphosphino)phenoxazine as a solid.

Characterization Data for this compound

| Property | Value |

| Appearance | Yellowish solid |

| Molecular Formula | C₃₆H₂₇NOP₂ |

| Molecular Weight | 551.55 g/mol |

| ¹H NMR (CDCl₃) | δ 7.27–7.17 (m, 20H, PPh₂), 6.58 (t, 2H), 6.34 (d, 2H), 5.97 (d, 2H), 5.16 (s, 1H, NH) ppm[4] |

| ³¹P NMR (CDCl₃) | δ -19.0 ppm[4] |

| Mass Spec (m/z) | 552.1633 [M+H]⁺[4] |

| P···P distance | 4.255(2) Å[5] |

Synthesis of N-Substituted this compound Derivatives

The functionalization of the N-H group in this compound is a key strategy for modifying its properties. N-alkylation and N-arylation are common transformations.

N-Alkylation: Synthesis of N-Benzyl-Nixantphos

N-alkylation can be achieved by deprotonating the N-H group with a suitable base, followed by reaction with an alkyl halide.

This protocol is adapted from literature procedures.[1]

Materials:

-

4,5-bis(diphenylphosphino)phenoxazine (Nixantphos)

-

Sodium hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Benzyl (B1604629) bromide

-

Anhydrous dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

Procedure:

-

Deprotonation: To a solution of Nixantphos in anhydrous DMF or THF under an inert atmosphere, add sodium hydride (or another suitable base like KHMDS) at 0 °C. Stir the mixture at room temperature for a specified time to ensure complete deprotonation, which is often indicated by a color change.

-

Alkylation: Cool the solution to 0 °C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-benzyl-Nixantphos.

Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted Nixantphos derivatives.

Catalytic Applications of N-Substituted this compound Derivatives

N-substituted this compound derivatives have demonstrated remarkable efficacy in various palladium-catalyzed cross-coupling reactions. The electronic nature of the N-substituent can significantly influence the catalytic activity.

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

One of the standout applications of this compound derivatives is in the challenging cross-coupling of unactivated aryl chlorides. The deprotonated this compound ligand, in particular, forms a highly active catalyst system with palladium, enabling reactions to proceed at room temperature.[1]

Quantitative Data on Catalytic Performance

The following table summarizes the performance of this compound and its N-benzyl derivative in the palladium-catalyzed deprotonative cross-coupling of diphenylmethane (B89790) with 1-chloro-4-tert-butylbenzene.[1]

| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| Nixantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | >95 |

| N-Benzyl-Nixantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | <2 |

| Xantphos | 10 (Pd(OAc)₂) | KHMDS | 24 | 12 | 0 |

These results highlight the crucial role of the deprotonatable N-H group in achieving high catalytic activity. The neutral N-benzyl derivative and the parent Xantphos ligand are significantly less effective under these conditions.[1]

Proposed Catalytic Cycle

The enhanced reactivity of the deprotonated Nixantphos-palladium system is attributed to a cooperative effect where the anionic nitrogen atom facilitates the oxidative addition of the aryl chloride to the palladium center.

Caption: Proposed catalytic cycle for the Pd-Nixantphos catalyzed cross-coupling.

Conclusion

The synthesis of novel substituted this compound derivatives offers a powerful strategy for the development of highly efficient and selective catalysts. The readily functionalizable nitrogen atom in the phenoxazine backbone provides a versatile platform for tuning the ligand's electronic and steric properties. The deprotonated N-H moiety, in particular, has been shown to play a critical role in activating challenging substrates such as aryl chlorides in palladium-catalyzed cross-coupling reactions. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and scientists in the fields of catalysis and drug development, facilitating the exploration and application of this promising class of ligands. Further investigations into a broader range of N-substituents are anticipated to unlock new catalytic capabilities and expand the synthetic utility of this compound derivatives.

References

- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nickel-catalyzed arylation of heteroaryl-containing diarylmethanes: exceptional reactivity of the Ni(NIXANTPHOS)-based catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03704B [pubs.rsc.org]

- 4. 4,6-Bis(diphenylphosphino)phenoxazine (nixantphos) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-Xantphos Catalyzed Cross-Coupling of Aryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Xantphos and its deprotonated form, NiXantphos, in palladium-catalyzed cross-coupling reactions involving challenging aryl chloride substrates. The protocols and data presented are compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive guide for laboratory practice.

Introduction